molecular formula C20H19N3O2S2 B2653756 2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-58-9

2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2653756
CAS No.: 941879-58-9
M. Wt: 397.51
InChI Key: WYVOODOCDRSQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases with critical roles in cell proliferation, survival, and differentiation. Dysregulation of FGFR signaling is implicated in a wide array of cancers, making FGFR a promising therapeutic target. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby potently inhibiting FGFR1, FGFR2, and FGFR3 autophosphorylation and subsequent downstream signaling through pathways like MAPK and PI3K/Akt. Its primary research value lies in the investigation of oncogenic processes driven by FGFR aberrations, such as those found in urothelial carcinoma, cholangiocarcinoma, and breast cancer. Researchers utilize this inhibitor in preclinical studies to elucidate the specific contributions of FGFR signaling to tumor growth, angiogenesis, and drug resistance. Furthermore, it serves as a critical tool compound for validating FGFR as a target in novel in vitro and in vivo models, and for exploring potential combination therapies aimed at overcoming resistance to other targeted agents. The unique scaffold of this molecule provides a distinct chemical probe for advancing the understanding of FGFR biology in both physiological and pathological contexts.

Properties

IUPAC Name

2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c24-18(13-6-2-1-3-7-13)23-20-22-17-15(9-4-10-16(17)27-20)19(25)21-12-14-8-5-11-26-14/h1-3,5-8,11,15H,4,9-10,12H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVOODOCDRSQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and cyclic ketones under acidic or basic conditions.

    Introduction of the Benzamido Group: This step often involves the reaction of the tetrahydrobenzo[d]thiazole intermediate with benzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions where the thiophen-2-ylmethyl halide reacts with the amine group on the tetrahydrobenzo[d]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the benzamido group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamido and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and other substituted products depending on the reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C23H26N2O2S2
  • Molecular Weight : 426.6 g/mol
  • IUPAC Name : N-(2-ethoxyphenyl)-6-methyl-2-(thiophen-2-ylmethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The compound features a complex structure that integrates a thiazole ring with various functional groups, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, derivatives have been shown to outperform traditional antibiotics like ampicillin and streptomycin in antibacterial potency . The mechanism often involves targeting specific microbial pathways, making them valuable in combating antibiotic resistance.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For example, certain thiazolidinone derivatives have demonstrated effectiveness against squamous carcinoma cell lines by modulating PPAR (Peroxisome Proliferator-Activated Receptor) pathways . This suggests that similar mechanisms may be exploitable in the case of 2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide.

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit inflammatory mediators and pathways, providing a basis for developing new anti-inflammatory drugs .

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of thiazole derivatives against various bacterial strains. The results indicated that compounds structurally similar to this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers synthesized several thiazole-based compounds and assessed their cytotoxic effects on different cancer cell lines. The findings revealed that specific modifications to the thiazole structure significantly enhanced cytotoxicity against breast cancer cells. This highlights the potential of modifying the compound to optimize its therapeutic efficacy .

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Tetrahydrobenzo[d]thiazole vs. Tetrahydrobenzo[b]thiophene: The target compound’s tetrahydrobenzo[d]thiazole core differs from tetrahydrobenzo[b]thiophene derivatives (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-phenylhydrazono-3-benzoyl urea ) by replacing sulfur in the thiophene ring with a nitrogen atom in the thiazole.

Substituent Effects

  • Thiophen-2-ylmethyl vs. 4-Methoxybenzyl :
    Replacing the 4-methoxybenzyl group in the PubChem analog with thiophen-2-ylmethyl introduces a sulfur atom directly into the aromatic system. This modification may alter lipophilicity (logP) and π-π stacking interactions, critical for crossing biological membranes or binding to hydrophobic enzyme pockets.
  • Comparison with Patent Derivatives: Patent compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 25, ) share the benzamide backbone but differ in substituents. The thiophen-2-ylmethyl group in the target compound may offer improved metabolic stability over the nitro-containing derivatives, which are prone to reductive metabolism.

Tautomerism and Stability

  • Thione vs. This stability is advantageous for consistent pharmacokinetic profiles.

Bioactivity Trends

  • Anticancer and Antiviral Potential: The thiophen-2-ylmethyl group aligns with sulfur-rich scaffolds in patented anticancer agents (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide, Compound 40 ). Sulfur atoms in these compounds often enhance interactions with cysteine residues in target proteins.
  • Enzyme Inhibition :
    The tetrahydrobenzo[d]thiazole core may inhibit kinases or proteases, similar to triazole-thione derivatives’ activity against bacterial enzymes .

Data Tables

Table 1. Structural Comparison of Key Analogous Compounds

Compound Name/ID Core Structure Key Substituents Bioactivity Insights
Target Compound Tetrahydrobenzo[d]thiazole Thiophen-2-ylmethyl, Benzamido Potential kinase inhibition
PubChem Analog Tetrahydrobenzo[d]thiazole 4-Methoxybenzyl, Benzamido Unreported
Patent Compound 25 Benzamide Isoxazolyl, Nitrophenyl Anticancer (patented)
Triazole-Thione 1,2,4-Triazole Phenylsulfonyl, Difluorophenyl Antibacterial

Table 2. Spectral Data for Functional Group Confirmation

Functional Group IR Absorption (cm⁻¹) NMR Chemical Shift (δ, ppm)
C=S (Thione) 1247–1255 165–175 (¹³C)
NH (Amide) 3150–3319 8.5–9.5 (¹H)
Thiophene C-H ~3100 (aromatic) 6.8–7.5 (¹H, thiophene)

Biological Activity

2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core and a thiophenyl substituent. Its molecular formula is C_{15}H_{16}N_2O_2S, with a molecular weight of approximately 300.36 g/mol. The structural components contribute to its interaction with various biological targets.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antitumor properties. A study highlighted that certain benzothiazole derivatives can induce cell cycle arrest and activate apoptotic pathways in cancer cells. Specifically, compounds with electron-withdrawing groups have shown IC50 values below 60 µM against leukemia cell lines such as K562 and Reh .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity against various pathogens. For instance, studies have reported that thiazole-based compounds exhibit stronger activity than traditional antibiotics like ampicillin and streptomycin . The mechanism often involves disruption of bacterial DNA synthesis and inhibition of topoisomerases .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • DNA Interaction : Some derivatives have been shown to bind directly to DNA, leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of bacterial topoisomerases, crucial for DNA replication and repair processes .

Case Studies

  • Antileukemic Activity : In vitro studies demonstrated that specific derivatives exhibited potent cytotoxicity against human leukemia cells. The presence of certain functional groups significantly enhanced their efficacy .
  • Antibacterial Efficacy : A comparative analysis revealed that selected thiazole derivatives displayed MIC values as low as 0.008 µg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus aureus, indicating strong antibacterial properties .

Data Summary Table

Activity Type Target IC50/MIC Value Reference
AntitumorK562 leukemia cells< 60 µM
AntibacterialS. pneumoniae0.008 µg/mL
AntibacterialS. aureus0.03 µg/mL

Q & A

What are the optimal synthetic routes for 2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide?

Basic Question
Methodological Answer :
The synthesis involves multi-step reactions starting with tetrahydrobenzo[b]thiophene precursors. Key steps include:

  • Cyclocondensation : Reacting 2-cyanoacetamido-tetrahydrobenzo[b]thiophene with phenyl isothiocyanate and chloroacetyl chloride to form thiazolidinone intermediates .
  • Functionalization : Diazocoupling with substituted diazonium salts (e.g., p-tolyldiazonium chloride) in pyridine to introduce hydrazono groups .
  • Amide Coupling : Use of coupling agents like EDCI/HOBt for benzamido and thiophen-2-ylmethylamine incorporation, with pH and temperature control (e.g., 0–5°C, pH 7–8) .

Table 1 : Representative Yields and Conditions from Analogous Syntheses

Intermediate/ProductYield (%)Key ConditionsReference
Thiazolidinone derivative70–75Reflux in ethanol, 4 hours
Hydrazono derivative60–65Pyridine, diazonium salt, 0–5°C
Final carboxamide derivative85–90EDCI/HOBt, DMF, RT, 24 hours

How is structural characterization performed for this compound and its intermediates?

Basic Question
Methodological Answer :

  • 1H/13C NMR : Assign peaks for tetrahydrobenzo[d]thiazole (δ 2.5–3.5 ppm for cyclohexene protons) and thiophen-2-ylmethyl (δ 4.2–4.5 ppm for CH2) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 455.5 for C22H21N3O6S derivatives) .
  • HPLC Purity : Reverse-phase C18 columns (98–99% purity, acetonitrile/water gradient) .

How can biological activity (e.g., anticancer, antimicrobial) be evaluated for this compound?

Advanced Question
Methodological Answer :

  • In Vitro Assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., IC50 determination for HepG2 or MCF-7) .
    • Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .
  • Mechanistic Studies :
    • T-type Ca2+ Channel Inhibition : Patch-clamp electrophysiology (IC50 ~10–50 μM) .
    • Apoptosis Markers : Flow cytometry for caspase-3 activation .

Key Finding : Substitution at the thiophen-2-ylmethyl group (e.g., NO2, Cl) enhances anticancer activity by 2–3 fold .

How should contradictory data in SAR studies be resolved?

Advanced Question
Methodological Answer :

  • Control Experiments : Replicate syntheses to rule out batch variability (e.g., purity >98% via HPLC) .
  • Theoretical Modeling : DFT calculations (e.g., Gaussian 09) to assess electronic effects of substituents on bioactivity .
  • Meta-Analysis : Compare data across studies (e.g., 3,4,5-trimethoxybenzoyl derivatives show consistent IC50 trends) .

Example : Discrepancies in IC50 values for chloro vs. fluoro substituents may arise from differential membrane permeability, resolved via logP measurements .

What advanced strategies optimize reaction regioselectivity in thiazole functionalization?

Advanced Question
Methodological Answer :

  • Directing Groups : Use of pyridine or acetic acid to favor substitution at C4 over C2 in thiazole rings .
  • Microwave-Assisted Synthesis : Reduces side products (e.g., 20-minute reactions at 120°C vs. 24-hour reflux) .
  • Catalytic Systems : CuI/L-proline for azide-alkyne cycloaddition (e.g., 75% yield for triazole derivatives) .

Table 2 : Regioselectivity in Thiazole Derivatives

Substituent PositionYield (%)Selectivity FactorConditionsReference
C4-Benzamido89.710:1 (C4 vs. C2)EDCI/HOBt, DMF
C2-Thiophenmethyl70.75:1 (C2 vs. C4)AcOH, reflux

How is computational modeling applied to predict pharmacokinetic properties?

Advanced Question
Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 for logP (2.5–3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
  • Molecular Docking : AutoDock Vina to simulate binding to T-type Ca2+ channels (binding energy ≤ -8 kcal/mol) .
  • MD Simulations : GROMACS for stability of ligand-channel complexes (RMSD <2 Å over 50 ns) .

What methodologies address low yields in large-scale synthesis?

Advanced Question
Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce reaction time (e.g., 1 hour vs. 24 hours) and improve consistency .
  • Solvent Screening : Switch from DMF to THF/water biphasic systems to enhance carboxamide crystallization .
  • Catalyst Recycling : Immobilized EDCI on silica gel (reused 5x with <5% yield drop) .

How are structural analogs designed to improve metabolic stability?

Advanced Question
Methodological Answer :

  • Bioisosteric Replacement : Swap thiophen-2-ylmethyl with 1,3,4-thiadiazole (t1/2 increased from 2h to 6h in microsomes) .
  • Prodrug Strategies : Esterify carboxylic acid to ethyl ester (e.g., 174.22 g/mol derivative with 3x higher oral bioavailability) .
  • Deuterium Incorporation : Replace CH3 with CD3 in benzamido groups (CYP450 metabolism reduced by 50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.